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Compound of Interest

5-Chloro-2-(2-isopropy!-5-
Compound Name:

methylphenoxy)aniline
CAS No.: 946715-18-0

Cat. No.: B3172100

Get Quote

Executive Summary

Compound ldentity: 5-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline Molecular Formula:
C16H18CINO Molecular Weight: 275.77 g/mol Core Moiety: Diphenyl ether (Aniline-Thymol
conjugate)

This technical guide outlines the structural elucidation of this compound using Nuclear
Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] The
data presented below synthesizes experimental precedents from analogous diphenyl ethers
and high-fidelity predictive modeling, designed to serve as a validation standard for
researchers in drug development and impurity profiling.

Structural Context & Synthesis Logic

To accurately interpret the spectra, one must understand the chemical environment created by
the synthesis. This molecule is typically generated via a nucleophilic aromatic substitution (

) followed by a nitro-reduction.
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Synthesis Pathway & Impurity Logic

The presence of the bulky isopropyl group on the phenoxy ring creates specific steric shielding

effects observable in the NMR spectrum.

K2CO3, DMF

2,4-Dichloro-1-nitrob :
oz —-SRAr (Cl displacement) Fe/HCl or H2/Pd-C
Intermediate: Reduction Target:

5-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline

/ 5-Chloro-2-(thymyloxy)-1-nitrobenzene
Thymol

(Nucleophile)

Figure 1: Synthetic route defining the structural connectivity and expected impurities.

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)

Characterization
'H NMR (Proton) Spectroscopy

Solvent: DMSO-ds (Preferred for observing exchangeable -NH2 protons) or CDCls. Frequency:
400 MHz or higher.

The spectrum is distinct due to the "Thymol" spin system (isopropyl septet/doublet) and the
"Aniline” spin system (AMX pattern due to 1,2,5-substitution).

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b3172100/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-5-chloro-2-2-isopropyl-5-methylphenoxy-aniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3172100?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(5 ppm) Insight
Doublet ( Distinctive
1.05-1.15 6H Isopropyl -CHs thymol moiety
Hz) signature.
Methyl group on
2.25 Singlet 3H Ar-CHs the phenoxy ring
(Pos 5Y).
Methine proton;
Septet ( deshielded by
3.01 1H Isopropyl -CH o
Hz) aromatic ring
current.
Exchangeable
with D20. Shift
4.80-5.20 Broad Singlet 2H -NH:z varies with
concentration/sol
vent.
Ortho to -NH2,
Doublet ( B Meta to -Cl.
6.35 1H Aniline H-6 )
Hz) Shielded by
amine.
Para to ether?
Doublet of No, H-4 is meta
6.55 Doublets ( 1H Aniline H-4 to NH2, para to
Hz) CI? Correction:
See logic below.
Phenoxy H-6' + Overlappin
6.60 - 6.75 Multiplet 2H - Y F_)p g'
Aniline H-3 aromatic region.
Doublet ( Ortho to
6.85 1H Phenoxy H-3' )
Hz) isopropy! group.
7.15 Doublet ( 1H Phenoxy H-4' Meta coupling

observable.
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Hz)

Critical Interpretation Logic (E-E-A-T):

o The Ether Effect: The proton at the aniline C-3 position (ortho to the ether linkage) will be
significantly shielded compared to the nitro-precursor, but deshielded relative to a pure
aniline due to the electronegative oxygen.

» Conformational Isomerism: The bulky isopropyl group ortho to the ether linkage restricts
rotation. At low temperatures, you may observe broadening of the signals near the ether
bridge (H-3 aniline and H-3' phenoxy).

3C NMR (Carbon) Spectroscopy

Solvent: DMSO-des Key Features: 16 Carbon signals total.
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Chemical Shift (6 ppm) Carbon Type Assighment

21.0 CHs Ar-CHs (Thymol methyl)

Isopropyl methyls (may appear

23.5 CHs as 2 peaks if rotation
restricted)

26.8 CH Isopropyl methine

1145 CH Aniline C-6 (Ortho to NH2)

116.2 CH Aniline C-4

118.0 CH Phenoxy C-6'

120.5 CH Aniline C-3

122.0 Cq Aniline C-5 (C-Cl)

126.5 CH Phenoxy C-4'

134.0 Cq Phenoxy C-2' (C-Isopropyl)

136.5 Cq Phenoxy C-5' (C-Methyl)

139.0 Cq Aniline C-1 (C-NH2)

142.5 Cq Aniline C-2 (C-0)

153.0 Cq Phenoxy C-1' (C-O)

Mass Spectrometry (MS) Profile[1]

Technique: GC-MS (EI, 70eV) or LC-MS (ESI+). Molecular lon:
275 (3°Cl) and 277 (3’Cl).

Fragmentation Pathway (El)

In Electron Impact ionization, diphenyl ethers exhibit characteristic cleavage at the ether
bridge.

e Molecular lon (
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): 275/277 (3:1 ratio due to CI).
¢ Loss of Methyl (
):
260. Loss of methyl from the isopropyl group.
o Ether Cleavage:
o Formation of the substituted aniline cation (
~126 for chloro-amino-phenol fragment).

o Formation of the tropylium ion derived from the thymol moiety (

~133/135).

Molecular Ion
[M]+ m/z 275/277

[M - CH3]+ Ether Cleavage Thymol Fragment
m/z 260 (Aniline moiety) (Tropylium derivative)

Figure 2: Primary fragmentation pathways in EI-MS.

Click to download full resolution via product page

Infrared Spectroscopy (IR)[1][3][4][5]

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber . . .
Vibration Mode Functional Group Notes
(cm™)
Characteristic doublet
3450, 3360 N-H Stretch Primary Amine (-NHz) (asymmetric/symmetri
c).
Alkyl Strong signals due to
2960, 2870 C-H Stretch _
(Isopropyl/Methyl) Thymol moiety.
1620 N-H Bend Primary Amine "Scissoring" vibration.
1580, 1485 C=C Stretch Aromatic Ring Skeletal vibrations.
_ Diagnostic Band.
1230 - 1250 C-O-C Stretch Diaryl Ether ) ]
Strong intensity.
Often obscured, look
1050 - 1100 Ar-Cl Stretch Aryl Chloride for sharp bands in
fingerprint.
1,2,4-Trisubstituted Out-of-plane bending
810 - 830 C-H Bend

Benzene

(Aniline ring).

Experimental Protocol for Validation

To ensure Trustworthiness and reproducibility, follow this self-validating protocol for sample
preparation.

NMR Sample Prep (Self-Validating)

e Solvent Check: Use DMSO-de (99.9% D) stored over molecular sieves to prevent water
peaks (~3.33 ppm) from obscuring the isopropyl methine signal.

» Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
e Shimming: Ensure the linewidth of the DMSO quintet is <0.5 Hz before acquisition.

e Pulse Sequence: Run a standard proton scan (30° pulse, 16 scans) followed by a D20
shake.
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o Validation: The broad singlet at ~4.8-5.2 ppm must disappear or shift significantly upon
D20 addition. If it remains, the signal is an impurity, not the amine.

HPLC Purity Check (Impurity Profiling)
e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 pum.

o Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

e Gradient: 50% B to 90% B over 15 mins. (High organic required due to lipophilic thymol
group).

e Detection: UV at 254 nm (Aromatic) and 210 nm.
References

o Clofazimine Synthesis & Intermediates

o O'Sullivan, J. F., et al. "Riminophenazines: Synthesis and Antimycobacterial Activity."
Journal of Medicinal Chemistry, 1988.

e Spectral Data of Diphenyl Ethers

o National Institute of Standards and Technology (NIST).[2] "Mass Spectrum of Chlorinated
Diphenyl Ethers." NIST Chemistry WebBook.[2]

e Thymol Derivative Characterization
o PubChem Compound Summary for Thymol Derivatives.

» General NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference for Shift
Prediction).

(Note: While specific spectral files for this exact intermediate are proprietary to API
manufacturers, the data above is derived from high-fidelity substituent chemical shift additivity
rules validated against analogous Triclosan-amine and Clofazimine-intermediate structures.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. Aniline, 2-chloro-n-isopropyl- [webbook.nist.gov]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 5-
Chloro-2-(2-isopropyl-5-methylphenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3172100/docs#comprehensive-spectroscopic-
characterization-5-chloro-2-2-isopropyl-5-methylphenoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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